molecular formula C12H20N4O2 B2437965 tert-butyl6-amino-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate CAS No. 2287281-71-2

tert-butyl6-amino-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate

Cat. No.: B2437965
CAS No.: 2287281-71-2
M. Wt: 252.318
InChI Key: AVGZCFBTQOOPIH-UHFFFAOYSA-N
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Description

tert-butyl6-amino-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate is a complex organic compound with a unique structure that includes an imidazo[1,2-a][1,4]diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-amino-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-8-carboxylate typically involves multiple steps starting from commercially available precursors. One common approach involves the condensation of appropriate amines with diazepine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, possibly incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

tert-butyl6-amino-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-butyl6-amino-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inhibiting certain enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl6-amino-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate is unique due to its specific diazepine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

tert-butyl 6-amino-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-7-9(13)6-15-5-4-14-10(15)8-16/h4-5,9H,6-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGZCFBTQOOPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CN2C=CN=C2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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